molecular formula C16H12FIO4 B14151411 2-(4-Fluorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate CAS No. 443124-55-8

2-(4-Fluorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate

Cat. No.: B14151411
CAS No.: 443124-55-8
M. Wt: 414.17 g/mol
InChI Key: AATRKLIKYUBSHN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of 3-iodo-4-methoxybenzoic acid with 2-(4-fluorophenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may employ alternative catalysts or solvents to optimize the reaction and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl and iodo groups can enhance binding affinity to target molecules, while the oxo and methoxy groups may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylphenyl 3-iodo-4-methoxybenzoate
  • 2,5-Dimethylphenyl 3-iodo-4-methoxybenzoate

Uniqueness

2-(4-Fluorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical properties and biological activity compared to similar compounds

Properties

CAS No.

443124-55-8

Molecular Formula

C16H12FIO4

Molecular Weight

414.17 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 3-iodo-4-methoxybenzoate

InChI

InChI=1S/C16H12FIO4/c1-21-15-7-4-11(8-13(15)18)16(20)22-9-14(19)10-2-5-12(17)6-3-10/h2-8H,9H2,1H3

InChI Key

AATRKLIKYUBSHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)F)I

Origin of Product

United States

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